ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate
Description
Ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate is a synthetic heterocyclic compound featuring a benzothiadiazine-1,1-dioxide core substituted with a chloro group at position 6, a phenyl group at position 4, and an ethyl benzoate-linked acetyl amino side chain. This structure combines a sulfur-containing heterocycle with ester and amide functionalities, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
ethyl 4-[[2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-2-33-24(30)17-8-11-19(12-9-17)26-22(29)15-28-27-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)34(28,31)32/h3-14H,2,15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZBSLPOCNUWNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 4-{[(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)acetyl]amino}benzoate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is This compound , with a molecular formula of and a molecular weight of approximately 498.0 g/mol. The compound features a complex structure that includes a benzothiadiazin moiety known for its diverse biological activities.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that related benzothiadiazine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer proliferation .
- Antimicrobial Properties : Preliminary investigations suggest that the compound exhibits antimicrobial activity against various pathogens. The presence of the benzothiadiazine core is often linked to enhanced antimicrobial efficacy .
- Antioxidant Activity : Some derivatives in the benzothiadiazine family have demonstrated significant antioxidant properties, potentially reducing oxidative stress in cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study examining the anticancer potential of benzothiadiazine derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing activity and reducing toxicity .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds indicated that this compound showed promising results against Staphylococcus aureus and Escherichia coli. The study emphasized the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Azetidinone Derivatives (SS1, SS4)
- Core Structure: Azetidinones (β-lactam rings) differ from the benzothiadiazine-1,1-dioxide core in ring size and electronic properties. Azetidinones are four-membered lactams, while benzothiadiazines are six-membered sulfur-nitrogen heterocycles.
- Substituents: SS1 (4-(3-chloro-2-(4-dimethylaminophenyl)-4-oxoazetidin-1-yl) benzoic acid) contains a chloro and dimethylamino phenyl group, whereas the target compound has a chloro, phenyl, and ester-linked acetyl amino group. The dimethylamino group in SS1 enhances electron density, contrasting with the electron-withdrawing sulfonyl group in the target compound .
Thiazolidinone Derivatives (SS4)
- Core Structure: Thiazolidinones are five-membered sulfur-nitrogen rings, offering distinct conformational flexibility compared to the rigid benzothiadiazine system.
- Substituents: SS4 (4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid) shares a benzoic acid moiety but lacks the ester group and chloro substituent of the target compound. Mercaptoacetic acid is used in its synthesis, introducing a thiol-derived side chain absent in the target compound .
Benzoxazole Derivatives (BT-4, BT-5)
- Core Structure : Benzoxazoles are oxygen-nitrogen heterocycles, differing from the sulfur-dominated benzothiadiazine.
- Substituents: BT-4 and BT-5 feature chlorophenyl and nitrophenyl groups, respectively, similar to the target compound’s chloro and phenyl substituents. However, their ethane-thioate side chains contrast with the acetyl amino-ester linkage in the target compound .
Substituent Effects on Physicochemical Properties
| Compound | Key Substituents | Electron Effects | Bioavailability Implications |
|---|---|---|---|
| Target Compound | 6-Cl, 4-Ph, ethyl benzoate | Electron-withdrawing (Cl, SO₂) | Enhanced lipophilicity (ester group) |
| SS1 (Azetidinone) | 3-Cl, 4-(NMe₂)Ph, carboxylic acid | Electron-donating (NMe₂) | Reduced membrane penetration (acid) |
| BT-5 (Benzoxazole) | 4-NO₂Ph, ethane-thioate | Strong electron-withdrawing (NO₂) | Potential nitro-group toxicity |
| SS4 (Thiazolidinone) | 4-(NMe₂)Ph, carboxylic acid | Electron-donating (NMe₂) | Polar, water-soluble (acid) |
- Chloro vs.
- Ester vs. Carboxylic Acid : The ethyl benzoate group in the target compound improves lipophilicity compared to carboxylic acid derivatives (SS1, SS4), favoring cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
